N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
Description
This compound features a tetrahydrobenzothiophene core substituted with a cyano group at the 3-position. The benzamide moiety at the 2-position is further modified with a sulfamoyl group bearing a furan-2-ylmethyl and methyl substituent. The synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., acetamide derivatives in ) .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-25(14-16-5-4-12-29-16)31(27,28)17-10-8-15(9-11-17)21(26)24-22-19(13-23)18-6-2-3-7-20(18)30-22/h4-5,8-12H,2-3,6-7,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKYDHVSLLCZTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological effects, particularly focusing on its interactions with specific kinases and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₈N₄O₂S and a molecular weight of 358.43 g/mol. It features a benzothiophene core with a cyano group and a sulfamoyl moiety, contributing to its diverse biological activity.
Inhibition of JNK Kinases
Research indicates that derivatives of this compound exhibit potent inhibitory activity against c-Jun N-terminal kinases (JNK) 2 and 3. A notable study identified several analogs with high potency, such as compounds 5a and 11a, which displayed pIC50 values of 6.7 and 6.6 against JNK3, respectively . These compounds showed selectivity within the mitogen-activated protein kinase (MAPK) family, demonstrating minimal activity against JNK1, p38alpha, and ERK2.
Table 1: Potency of Selected Compounds Against JNK Kinases
| Compound | JNK3 pIC50 | JNK2 pIC50 |
|---|---|---|
| 5a | 6.7 | 6.5 |
| 11a | 6.6 | 6.5 |
The binding mode of these compounds was elucidated through X-ray crystallography, revealing that the cyano substituent forms hydrogen bonds with the hinge region of the ATP-binding site in JNK3. This unique interaction is crucial for their inhibitory action .
Anti-Tubercular Activity
Recent studies have also explored the anti-tubercular potential of related benzothiophene derivatives. For instance, compounds synthesized from similar scaffolds exhibited significant activity against Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) were reported to be in the range of 25–50 μg/mL for several promising candidates .
Table 2: Anti-Tubercular Activity of Selected Compounds
| Compound | MIC (μg/mL) | Reference Drug |
|---|---|---|
| 7a | 25 | Rifampicin |
| 7g | 50 | Rifampicin |
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiophene derivatives for their biological activity against Mtb strains. The study utilized both in vitro assays and molecular docking techniques to assess binding affinities and biological efficacy .
Pharmacokinetics and Toxicology
Pharmacokinetic studies revealed favorable absorption characteristics for some derivatives, indicating potential for oral bioavailability. However, toxicological assessments are necessary to evaluate the safety profile of these compounds before clinical application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The tetrahydrobenzothiophene scaffold is a common feature in several compounds (Table 1). Key differences arise in substituents and functional groups, which influence physicochemical properties and bioactivity.
Table 1: Structural Comparison of Tetrahydrobenzothiophene Derivatives
| Compound Name | Core Substituents (Position) | Benzamide/Other Modifications | Reference |
|---|---|---|---|
| Target Compound | 3-cyano | 4-{(Furan-2-yl)methylsulfamoyl}benzamide | N/A |
| N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-fluorobenzamide | 3-cyano | 2-fluorobenzamide | |
| N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide | 3-cyano | 2-(arylphenyl)acetamide | |
| N-{1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxo-2-phenylethyl}-2-furamide | 3-cyano | 2-furamide linked via amino-ethylphenylketone |
Key Observations:
- The target compound’s sulfamoyl-benzamide group distinguishes it from fluorobenzamide () and acetamide derivatives (). The sulfamoyl moiety may enhance solubility or target interactions compared to simpler halogens or alkyl chains.
Spectroscopic Characterization
- IR and NMR Trends:
- The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound’s IR spectrum would confirm the sulfamoyl group’s formation, similar to triazole-thiones in .
- ¹H-NMR would likely show signals for the tetrahydrobenzothiophene protons (δ 1.5–2.5 ppm), furan methylene (δ ~4.5 ppm), and methyl groups (δ ~3.0 ppm), comparable to acetamide derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
